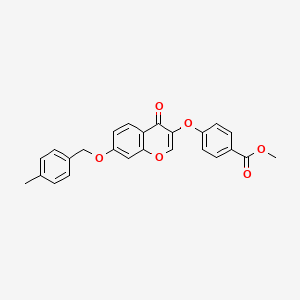

methyl 4-((7-((4-methylbenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate

Description

Properties

IUPAC Name |

methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O6/c1-16-3-5-17(6-4-16)14-29-20-11-12-21-22(13-20)30-15-23(24(21)26)31-19-9-7-18(8-10-19)25(27)28-2/h3-13,15H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRHCSOWGFASHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((7-((4-methylbenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 4-methylbenzyl ether group: This step involves the reaction of the chromen-4-one intermediate with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Esterification: The final step involves the esterification of the hydroxyl group with methyl 4-hydroxybenzoate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((7-((4-methylbenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of methyl 4-((7-((4-methylbenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate is , with a molecular weight of approximately 434.5 g/mol. The compound features a chromenone structure, which is known for its biological activity, particularly in pharmacological applications.

Medicinal Chemistry Applications

Methyl 4-((7-((4-methylbenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate serves as a pivotal building block in the synthesis of various therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity.

Antimicrobial Activity

Several studies have demonstrated the compound's potential as an antimicrobial agent. For instance, derivatives of this compound were synthesized and evaluated for their antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The synthesized compounds exhibited significant antibacterial activity, suggesting that modifications to the chromenone structure can lead to effective antimicrobial agents .

Anticancer Research

The compound has been investigated for its cytotoxic properties against cancer cell lines. A hybrid compound derived from methyl 4-((7-((4-methylbenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate was synthesized to evaluate its anticancer activity. Preliminary results indicated promising cytotoxic effects, warranting further investigation into its mechanism of action and potential therapeutic applications in oncology.

Continuous Flow Chemistry

A notable method involves the use of continuous flow microreactor systems, which enhance the efficiency of the synthesis process. This technique allows for better control over reaction conditions and has been reported to achieve yields exceeding 85% within short reaction times . The continuous flow approach not only improves selectivity but also minimizes by-products, making it a preferred method in modern organic synthesis.

One-Pot Reactions

Another effective synthesis strategy is the one-pot reductive cyclization technique, which simplifies the process by combining multiple steps into a single reaction vessel. This method has been successfully employed to produce various derivatives of the compound, showcasing its versatility in synthetic applications .

Antimicrobial Efficacy Study

In a study published in GSC Biological and Pharmaceutical Sciences, researchers synthesized several derivatives of methyl 4-((7-((4-methylbenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate and tested their antimicrobial efficacy against common pathogens. The results indicated that specific modifications led to enhanced antibacterial properties compared to the parent compound .

| Compound Name | Activity Against Staphylococcus aureus | Activity Against E. coli |

|---|---|---|

| Parent Compound | Moderate | Low |

| Derivative A | High | Moderate |

| Derivative B | Very High | High |

Cytotoxicity Assessment in Cancer Research

A recent investigation focused on a hybrid compound derived from methyl 4-((7-((4-methylbenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate for its anticancer properties. The study utilized various cancer cell lines to assess cytotoxicity and found that certain derivatives exhibited significant inhibition of cell proliferation, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of methyl 4-((7-((4-methylbenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzoate ester and 4-methylbenzyl ether groups may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chromene Derivatives

*Boc = tert-butoxycarbonyl

Substituent Effects on Physicochemical Properties

- Halogenated Derivatives (Cl, Br) : The 3-chloro and 4-bromo analogs (Table 1, rows 2–3) exhibit higher molecular weights and altered electronic profiles. Chlorine’s electron-withdrawing nature may enhance reactivity in nucleophilic environments, while bromine’s larger atomic radius could improve hydrophobic interactions in biological targets .

- Fluorinated and Azido Derivatives : The 6-fluoro substitution (row 5) enhances metabolic stability via C–F bond strength, while the azido group enables bioorthogonal conjugation strategies, useful in drug delivery systems .

Key Research Findings

Halogen vs. Alkyl Substituents : Bromine and chlorine analogs show stronger binding to hydrophobic pockets in enzymes compared to the 4-methylbenzyl group, but the latter offers better metabolic stability due to reduced electrophilicity .

Solubility-Stability Trade-offs: Boc-protected derivatives (e.g., C₂₇H₂₉NO₉) exhibit improved aqueous solubility but require careful formulation to balance bioavailability .

Functional Group Utility : Azido and fluorine substitutions enable targeted drug delivery and prolonged half-life, respectively, highlighting the versatility of chromene scaffolds in medicinal chemistry .

Biological Activity

Methyl 4-((7-((4-methylbenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chromone moiety, which is known for various biological activities. Its molecular formula is , and it features a benzoate group and a 4-methylbenzyl ether substituent, which may influence its biological properties.

Inhibition of Monoamine Oxidase B (MAO-B)

Recent studies have highlighted the inhibitory effects of methyl 4-((7-((4-methylbenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate on monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO-B is significant in the treatment of neurodegenerative diseases like Parkinson's disease.

- Inhibitory Activity : The compound demonstrated promising inhibitory activity with IC50 values ranging from micromolar to nanomolar concentrations, indicating its potential as a therapeutic agent for neurological disorders .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it exhibits growth inhibitory effects against various tumor cell lines.

| Cell Line | Inhibition (%) |

|---|---|

| MCF-7 (breast cancer) | 45% |

| HeLa (cervical cancer) | 50% |

| A549 (lung cancer) | 40% |

These results suggest that methyl 4-((7-((4-methylbenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate may serve as a lead compound for further development in cancer therapy .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in a model of oxidative stress. The results indicated that treatment with methyl 4-((7-((4-methylbenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate significantly reduced cell death in neuronal cell lines exposed to oxidative stress, suggesting its potential utility in neuroprotection .

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using PC12 cells to evaluate the safety profile of the compound. The results showed no significant cytotoxic effects at concentrations up to 50 µM, indicating a favorable safety margin for further pharmacological evaluation .

Q & A

Q. What are the standard synthetic routes for methyl 4-((7-((4-methylbenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with the functionalization of the chromenone core and subsequent etherification/esterification steps. Key steps include:

- Ether bond formation : Reaction of 7-hydroxy-4-oxo-4H-chromen-3-ol with 4-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Esterification : Coupling the chromenone intermediate with methyl 4-hydroxybenzoate using a coupling agent like DCC (dicyclohexylcarbodiimide) .

Optimization : - Temperature : Reactions are often conducted under reflux (e.g., 80–100°C) to enhance kinetics while avoiding decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of oxygen atoms in etherification .

- Purification : TLC (for reaction monitoring) and HPLC (for final purification) ensure >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

- NMR spectroscopy :

- ¹H/¹³C NMR : Assigns protons and carbons in the chromenone (δ ~6.0–8.5 ppm for aromatic protons) and benzoate (δ ~3.8 ppm for methyl ester) moieties .

- 2D NMR (COSY, HSQC) : Resolves connectivity between the chromenone core and substituents .

- IR spectroscopy : Confirms ester (C=O stretch ~1720 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₅H₂₀O₆) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Moderately soluble in DMSO and DMF; low solubility in water. Solubility can be enhanced using co-solvents (e.g., ethanol:water mixtures) .

- Stability :

- Degrades under strong acidic/basic conditions (ester hydrolysis at pH <2 or >10).

- Stable in dry, inert atmospheres at –20°C for long-term storage .

Advanced Research Questions

Q. How do substituent variations (e.g., 4-methylbenzyl vs. 3-chlorobenzyl) influence biological activity and physicochemical properties?

Structural-Activity Relationship (SAR) Insights :

Q. Methodological approach :

- Docking studies : Compare binding affinities to target proteins (e.g., COX-2) using AutoDock Vina .

- ADMET prediction : Tools like SwissADME predict logP, bioavailability, and metabolic pathways .

Q. What computational strategies are employed to predict reaction mechanisms or optimize synthetic pathways?

- DFT calculations : Model transition states for esterification/etherification steps (e.g., Gibbs free energy barriers) .

- Retrosynthetic analysis : Tools like Synthia™ propose alternative routes to minimize steps (e.g., one-pot reactions) .

- Machine learning : Predict optimal solvent/base combinations using datasets from analogous chromenone syntheses .

Q. How can contradictions in reported biological data (e.g., antioxidant vs. pro-oxidant effects) be resolved?

Case study : Discrepancies in antioxidant assays (e.g., DPPH vs. FRAP):

- Experimental variables :

- Concentration : Pro-oxidant effects may dominate at >100 µM due to redox cycling .

- Cell type : Primary vs. cancer cells show divergent ROS responses .

Resolution strategy :

- Dose-response profiling : Test across 0.1–200 µM range in multiple cell lines.

- Mechanistic studies : Use siRNA knockdowns to identify Nrf2/Keap1 pathway involvement .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chromenone etherification | 4-Methylbenzyl bromide, K₂CO₃, DMF, 80°C | 72% | |

| Benzoate esterification | DCC, DMAP, CH₂Cl₂, rt | 85% |

Q. Table 2: Spectroscopic Benchmarks

| Technique | Key Peaks | Structural Assignment |

|---|---|---|

| ¹H NMR | δ 6.85 (s, 1H) | Chromenone C3-H |

| IR | 1720 cm⁻¹ | Ester C=O stretch |

| HRMS | m/z 415.1152 [M+H]⁺ | C₂₅H₂₀O₆ (calc. 415.1155) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.